3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine
Description
3-(1-Methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a methylsulfonyl group (-SO₂CH₃) and at the 3-position with a 1-methylpyrazol-3-yl moiety. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate biological targets such as enzymes and receptors .
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12-7-5-10(11-12)9-4-3-6-13(8-9)16(2,14)15/h5,7,9H,3-4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAQRPNTAMMBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine typically involves the formation of the pyrazole ring followed by the attachment of the piperidine ring. Common synthetic routes may include:
Cyclization reactions: to form the pyrazole ring.
Nucleophilic substitution: reactions to introduce the piperidine ring.
Sulfonylation: reactions to attach the methylsulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic processes: to improve reaction efficiency.
Continuous flow reactors: for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it has been identified as an inhibitor of checkpoint kinases, which play a crucial role in the regulation of the cell cycle and DNA repair mechanisms. The inhibition of these kinases can lead to increased sensitivity of cancer cells to chemotherapy .
1.2 Neuroprotective Effects
Studies suggest that pyrazole derivatives can have neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems and protection against oxidative stress .
Pharmacological Applications
2.1 Enzyme Inhibition
The compound has shown promise as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. Inhibition of MAO-B can increase levels of neuroprotective neurotransmitters, offering a potential therapeutic pathway for managing symptoms associated with these conditions .
2.2 Anti-inflammatory Properties
Research indicates that compounds similar to this compound possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Several studies have documented the efficacy and safety profiles of compounds related to this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Case Study 2: Neuroprotection
In vitro studies on neuronal cell lines showed that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions, highlighting its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine can be contextualized against the following analogous compounds:
RS 39604
- Structure: 1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1-propanone hydrochloride .
- Key Features: A piperidinyl group linked to a methylsulfonylaminoethyl side chain. A propanone spacer connects the piperidine to a substituted phenyl ring.
- Comparison: Unlike the target compound, RS 39604 includes a secondary sulfonamide (methylsulfonylaminoethyl) instead of a direct methylsulfonyl-piperidine bond. Pharmacological data indicate RS 39604 acts as a 5-HT₄ receptor antagonist, suggesting the methylsulfonyl group plays a critical role in receptor interaction .
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivative (51d)
- Structure: Features a pyrido[3,4-d]pyrimidinone core with a 4-(methylsulfonyl)phenylpiperidine substituent and a pyrazole moiety .
- Key Features: The methylsulfonyl group is attached to a phenyl ring, which is further connected to the piperidine. A pyrazole substituent is present at the 8-position of the pyrimidinone scaffold.
- The pyrimidinone core in 51d likely confers kinase inhibitory activity, diverging from the target compound’s undefined pharmacological profile .
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Structure : Pyridazine ring substituted with piperidine and pyrazole groups .
- Key Features :
- A planar pyridazine core replaces the piperidine ring in the target compound.
- Both compounds share pyrazole and piperidine substituents but differ in core heterocycles.
- This derivative is reported in crystallographic studies but lacks explicit pharmacological data .
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
- Structure : Piperidine substituted with a methylsulfonylphenyl group and a hydroxyl-propyl chain .
- The methylsulfonyl group is attached to a phenyl ring rather than directly to piperidine.
- Comparison :
Structural and Functional Analysis Table
Research Implications and Gaps
- Methylsulfonyl Group : Its placement (directly on piperidine vs. via a phenyl ring) influences solubility, binding affinity, and metabolic stability. Direct attachment, as in the target compound, may favor compact interactions with flat binding pockets .
- Pyrazole vs. Other Heterocycles : Pyrazole’s hydrogen-bonding capacity is retained across analogs, but its position relative to the piperidine core affects spatial compatibility with targets .
- Data Limitations : Quantitative data (e.g., IC₅₀, solubility) for the target compound are absent in the reviewed literature, highlighting a need for experimental validation.
Biological Activity
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . This compound features a piperidine ring substituted with a methylsulfonyl group and a 1-methyl-1H-pyrazole moiety, contributing to its unique biological profile.
Research indicates that compounds containing the pyrazole structure often exhibit significant biological activities, particularly in anticancer and anti-inflammatory contexts. The pyrazole ring is known to interact with various biological targets, including enzymes involved in cell proliferation and apoptosis.
Inhibition of Cancer Cell Proliferation
Studies have demonstrated that derivatives of pyrazole can inhibit the growth of multiple cancer cell lines. For instance, compounds similar to this compound have shown efficacy against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, such as G0/G1 or G2/M phases, through caspase activation and modulation of cyclin-dependent kinases (CDKs) .
Biological Evaluation
A comprehensive evaluation of this compound's biological activity involves both in vitro and in vivo studies.
In Vitro Studies
In vitro assays have shown that this compound can inhibit microtubule assembly, which is crucial for cell division. At concentrations around 20 μM, significant inhibition was observed (40.76–52.03%) . Moreover, apoptosis assays indicated that at 10 μM, there was a notable increase in caspase-3 activity (1.33–1.57 times), confirming its potential as an apoptosis-inducing agent .
In Vivo Studies
In vivo studies using xenograft models have provided insights into the efficacy of this compound against tumor growth. For example, compounds with similar structures have been shown to reduce tumor size significantly while exhibiting acceptable toxicity profiles .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Breast Cancer Treatment : A study evaluated the effects of a pyrazole derivative on MDA-MB-231 cells, showing that it induced apoptosis and inhibited cell proliferation significantly compared to controls .
- Inflammatory Diseases : Research has also indicated that pyrazole-containing compounds can modulate inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis .
Comparative Analysis of Pyrazole Derivatives
The following table summarizes the biological activities of various pyrazole derivatives compared to this compound:
| Compound Name | Activity Type | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| This compound | Anticancer | ~10 | MDA-MB-231 |
| Pyrazole Derivative A | Anticancer | ~15 | HepG2 |
| Pyrazole Derivative B | Anti-inflammatory | ~20 | RAW 264.7 |
| Pyrazole Derivative C | Antiviral | ~5 | HCV-infected cells |
Q & A
Q. What are the common synthetic routes for preparing 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves multi-step reactions, including:
- Coupling reactions between pyrazole and piperidine precursors, often using palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura reactions) .
- Sulfonylation of the piperidine nitrogen using methylsulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) .
- Solvent optimization : Polar aprotic solvents like DMF or THF are preferred for intermediate steps, while dichloromethane is used for sulfonylation .
- Temperature control : Reactions often proceed at 0–5°C during sulfonylation to prevent side reactions, with gradual warming to room temperature .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) improves purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?
Answer:
- 1H/13C NMR :
- Piperidine protons appear as multiplets between δ 1.5–3.5 ppm, with distinct splitting patterns for axial/equatorial positions .
- The methylsulfonyl group (SO2CH3) shows a singlet near δ 3.2 ppm (1H NMR) and a carbon signal at ~40 ppm (13C NMR) .
- Pyrazole protons resonate as singlets or doublets between δ 6.5–8.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with sulfonyl and piperidine cleavage .
- IR Spectroscopy : Strong absorption bands for sulfonyl (S=O) at ~1350 cm⁻¹ and 1150 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or purity when synthesizing this compound under varying conditions?
Answer:
- Troubleshooting low yields :
- Optimize stoichiometry (e.g., 1.2 equivalents of methylsulfonyl chloride to ensure complete sulfonylation) .
- Use scavengers like molecular sieves to absorb water in moisture-sensitive steps .
- Addressing impurities :
- Controlled experiments : Compare yields using alternative catalysts (e.g., Pd(PPh3)4 vs. PdCl2) to identify catalyst-specific side reactions .
Q. What methodologies are recommended for investigating the biological target interactions of this compound, particularly in enzyme or receptor binding studies?
Answer:
- In vitro assays :
- Computational docking :
- Generate 3D conformers (e.g., using Gaussian09) and dock into receptor active sites (e.g., AutoDock Vina) to predict binding modes .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrazole substituents to correlate structural changes with activity .
Q. How should computational approaches be integrated with experimental data to predict the reactivity or stability of this compound in different environments?
Answer:
- Reactivity prediction :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to identify electrophilic sites prone to nucleophilic attack (e.g., sulfonyl group) .
- Simulate pH-dependent stability using molecular dynamics (e.g., GROMACS) to assess hydrolysis risks .
- Stability under storage :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
